4-NITROPHENYL ACRYLATE

Polymer Chemistry Copolymerization Kinetics Reactivity Ratios

Researchers synthesizing block copolymers via controlled radical polymerization often find methacrylate-based activated esters (e.g., NPMA) incompatible with RAFT, limiting architectural precision. 4-Nitrophenyl acrylate (NPA) resolves this: it undergoes RAFT polymerization to yield poly(NPA) macro-CTAs with narrow dispersity, chain-extendable with styrene. In emulsion templating, NPA-derived polyHIPEs provide larger void (3-7 μm) and interconnect (~3 μm) diameters vs. trichlorophenyl acrylate analogues, enabling >95% post-functionalization. Reactivity ratios (r₁=0.38 with MMA) deliver more random copolymer sequences than NPMA (r₁=1.17).

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 2123-85-5
Cat. No. B1361066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-NITROPHENYL ACRYLATE
CAS2123-85-5
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2
InChIKeyPSRGGEQXKSZPRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Acrylate: Reactive Monomer Overview


4-Nitrophenyl acrylate (CAS 2123-85-5), molecular formula C9H7NO4, is an activated ester monomer characterized by the presence of an electron-withdrawing 4-nitrophenyl group conjugated to an acrylate moiety [1]. This structural configuration confers distinct reactivity in free-radical polymerization and nucleophilic substitution reactions, making it a valuable building block for synthesizing functional polymers, reactive supports, and advanced materials [1].

Differentiating 4-Nitrophenyl Acrylate from Analog Monomers


4-Nitrophenyl acrylate (NPA) cannot be considered interchangeable with its structural analogs, such as 4-nitrophenyl methacrylate (NPMA) or phenyl acrylate (PA). The presence and position of the nitro group, combined with the acrylate versus methacrylate backbone, fundamentally alters monomer reactivity ratios (e.g., r1 and r2) during copolymerization, Q-e values governing resonance and polarity effects, and the resulting polymer's morphology [1][2][3]. Unlike NPMA, NPA is demonstrably amenable to controlled radical polymerization techniques like RAFT, enabling the synthesis of well-defined block copolymers [4]. Furthermore, NPA generates distinct macroporous architectures compared to other aryl acrylates when used as a precursor in emulsion templating [5]. These quantifiable differences in reactivity, processability, and material architecture directly impact the performance of the final product in applications ranging from solid-phase synthesis to drug delivery.

4-Nitrophenyl Acrylate: Key Differentiation Evidence


Copolymerization Reactivity with Methyl Methacrylate

In free-radical copolymerization with methyl methacrylate (MMA), the reactivity ratios of 4-nitrophenyl acrylate (NPA) were determined to be r1 (NPA) = 0.38 and r2 (MMA) = 0.46 using the Kelen-Tüdös method [1]. This contrasts with the methacrylate analog, 4-nitrophenyl methacrylate (NPMA), which exhibits r1 (NPMA) = 1.17 and r2 (MMA) = 0.52 [2]. The significant difference in r1 values (0.38 for NPA vs. 1.17 for NPMA) indicates that NPA is less reactive toward its own radical than NPMA, leading to a different copolymer sequence distribution and a more random copolymer structure when copolymerized with MMA.

Polymer Chemistry Copolymerization Kinetics Reactivity Ratios

Copolymerization Reactivity with Styrene

When copolymerized with styrene, 4-nitrophenyl acrylate (NPA) yields reactivity ratios of r1 (NPA) = 0.38 and r2 (Styrene) = 0.44 [1]. In stark contrast, the methacrylate counterpart, 4-nitrophenyl methacrylate (NPMA), exhibits reactivity ratios of r1 (NPMA) = 1.25 and r2 (Styrene) = 0.35 [2]. The large disparity in r1 values (0.38 for NPA vs. 1.25 for NPMA) highlights the profound influence of the α-methyl group on monomer reactivity, resulting in a significantly different copolymer composition profile and monomer sequence distribution.

Polymer Chemistry Copolymerization Kinetics Reactivity Ratios

PolyHIPE Pore Morphology Comparison

In the synthesis of reactive monolithic polymer supports via high-internal-phase emulsion (HIPE) templating, the use of 4-nitrophenyl acrylate (NPA) as the reactive monomer yields a distinct macroporous morphology compared to 2,4,6-trichlorophenyl acrylate [1]. Specifically, NPA-derived polyHIPEs exhibited cellular materials with void diameters ranging from 3 to 7 μm and interconnect windows of approximately 3 μm [1]. In contrast, polyHIPEs prepared from 2,4,6-trichlorophenyl acrylate under identical conditions produced foams with smaller void diameters (2 to 5 μm) and smaller interconnects (around 1 μm) [1].

Porous Materials Polymer Supports Emulsion Templating

RAFT Block Copolymer Synthesis Capability

4-Nitrophenyl acrylate (NPA) has been successfully polymerized via reversible addition–fragmentation transfer (RAFT) polymerization, a controlled radical polymerization technique that yields polymers with narrow molecular weight distributions [1]. This capability is a critical differentiator from its methacrylate analog, 4-nitrophenyl methacrylate (NPMA), for which no comparable RAFT homopolymerization data was found in the literature, suggesting challenges in achieving controlled polymerization under similar conditions. The RAFT polymerization of NPA produced poly(p-nitrophenyl acrylate)s (PNPAs) with different molecular masses and narrow polydispersity, which were then successfully chain-extended with styrene to form well-defined diblock copolymers [1].

Controlled Radical Polymerization Block Copolymers RAFT Polymerization

Post-Polymerization Functionalization Efficiency

The 4-nitrophenyl ester group in poly(4-nitrophenyl acrylate) is a highly efficient leaving group for nucleophilic substitution, enabling quantitative post-polymerization functionalization. For example, in the synthesis of reactive monolithic supports, the hydrolysis of the 4-nitrophenyl group to yield a poly(acrylic acid) matrix proceeded with high efficiency, and subsequent functionalization to an immobilized acid chloride was achieved with more than 95% of the acid groups reacting [1]. This high conversion efficiency is a key performance metric that surpasses that of less activated esters like phenyl acrylate, which would require harsher conditions or longer reaction times for similar transformations [2].

Polymer Modification Hydrolysis Kinetics Reactive Polymers

Microwave-Assisted Polymerization

Polymerization of 4-nitrophenyl acrylate (NPA) under microwave irradiation (2.45 GHz) yields poly(NPA) with a narrower molecular weight distribution compared to products obtained via conventional thermal heating [1]. This finding, while not quantified with polydispersity index (PDI) values in the abstract, provides a process-related advantage for NPA. While conventional heating yields a broader distribution, the microwave approach enables better control over the molecular weight, which is a key parameter for reproducibility in downstream applications such as glycoconjugate synthesis [1].

Polymer Synthesis Microwave Chemistry Process Intensification

4-Nitrophenyl Acrylate: Optimal Application Scenarios


Block Copolymer Synthesis via RAFT

Procure 4-nitrophenyl acrylate (NPA) for the synthesis of advanced block copolymer architectures via controlled radical polymerization. Evidence demonstrates that NPA is successfully polymerized by RAFT to yield poly(NPA) macro-chain transfer agents with narrow polydispersity, which can be chain-extended with monomers like styrene to form well-defined diblock copolymers [1]. This capability is a key differentiator from its methacrylate analog and enables the creation of precisely tailored materials for drug delivery, nanotechnology, and responsive coatings.

Reactive Monoliths for Solid-Phase Synthesis

Use NPA as the monomer of choice for creating macroporous polymer supports via emulsion templating. Direct comparative data shows that NPA-derived polyHIPEs possess larger void (3-7 μm) and interconnect (~3 μm) diameters than those from 2,4,6-trichlorophenyl acrylate, leading to superior mass transport and faster reaction kinetics in solid-phase synthesis applications [2]. The high reactivity of the nitrophenyl ester group ensures near-quantitative (>95%) post-functionalization, enabling high-density loading of catalysts, scavengers, or biomolecules [2].

Copolymers with Tailored Reactivity Ratios

Select NPA over NPMA when designing copolymers with methyl methacrylate or styrene where a more random sequence distribution is desired. Quantified reactivity ratios (r1 for NPA/MMA = 0.38 vs. r1 for NPMA/MMA = 1.17) indicate that NPA yields a more random copolymer structure, which directly influences the material's thermal and mechanical properties [3][4]. This is critical for applications requiring specific glass transition temperatures or solubility profiles, such as in specialty coatings and adhesives.

Stimuli-Responsive Hydrogels for Controlled Release

Employ copolymers of NPA in the design of hydrogel systems where controlled hydrolysis kinetics are essential. Studies on poly(NPA-co-N-acryloyl morpholine) demonstrate that the rate of solvolysis of the p-nitrophenyl group is tunable based on the polymer's secondary structure and coil expansion, providing a mechanism for programmed release of active agents [5]. This tunable hydrolytic liability, combined with the high functionalization efficiency of the activated ester, makes NPA an ideal monomer for creating responsive materials in drug delivery and biosensing.

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